[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantyl](morpholino)methanone
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Overview
Description
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an adamantyl group, and a morpholino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound. The bromination and nitration of the triazole ring are then carried out using bromine and nitric acid, respectively.
The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst. The final step involves the attachment of the morpholino group through a nucleophilic substitution reaction, where the brominated triazole is reacted with morpholine under basic conditions.
Industrial Production Methods
Industrial production of 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring and adamantyl group play crucial roles in its binding affinity and specificity. The nitro group may also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone
- 3-(5-Fluoro-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone
Uniqueness
3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-1-adamantylmethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C17H22BrN5O4 |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
[3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-1-adamantyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H22BrN5O4/c18-14-19-15(23(25)26)20-22(14)17-8-11-5-12(9-17)7-16(6-11,10-17)13(24)21-1-3-27-4-2-21/h11-12H,1-10H2 |
InChI Key |
NFJHTYWUIAQLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)N5C(=NC(=N5)[N+](=O)[O-])Br |
Origin of Product |
United States |
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